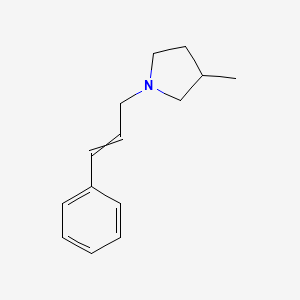

3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the base-catalyzed intramolecular cycloaddition of [3-arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides . This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide in an aqueous medium. The reaction conditions include heating the reaction mixture to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine in the pyrrolidine ring participates in nucleophilic substitution under controlled conditions. Reactions with alkyl halides or acyl chlorides yield quaternary ammonium salts or acylated derivatives. For example:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Acetyl chloride | 1-Acetyl-3-methyl-pyrrolidine derivative | 82% | DCM, 0°C, 2 h |

Monitoring via thin-layer chromatography (TLC) and characterization by ¹H/¹³C NMR confirms regioselectivity at the nitrogen center .

Transition Metal-Catalyzed Carbocyclization

Ti-Mg bimetallic systems enable stereoselective carbocyclization of N-allyl propargylamine derivatives to form Z-configured methylenepyrrolidines :

Reaction Mechanism

-

Et₂Zn coordinates to Ti(O-ⁱPr)₄ catalyst

-

Sequential carbometallation of alkyne and alkene moieties

Key Data

| Catalyst System | Substrate | Product Z:E Ratio | Yield |

|---|---|---|---|

| Ti(O-ⁱPr)₄/EtMgBr | N-Allyl propargylamine | 95:5 | 73% |

| CrCl₃ | Silyl-protected derivatives | 100:0 | 68% |

NOESY NMR (δ 5.31 ppm H↔δ 1.09 ppm CH₃ correlation) confirmed Z-configuration .

Michael Addition Reactions

The α,β-unsaturated system undergoes conjugate additions with secondary amines under CuCl catalysis :

Representative Reaction

Pyrrolidine + 3-penten-2-one + phenylacetylene

→ Propargylamine derivative

Yield : 65% in CH₂Cl₂ at 25°C

Mechanistic Pathway

-

Michael adduct formation

-

C-C bond cleavage generates iminium intermediate

Cyclization to Heterocyclic Systems

InCl₃-catalyzed intramolecular cyclization produces 4-vinylpyrrolidines :

| Starting Material | Product | Catalyst | Yield |

|---|---|---|---|

| N-Tethered alkyne-alcohol | 4-Vinylpyrrolidine | InCl₃ | 77% |

¹H NMR analysis (δ 4.96–5.03 ppm vinyl protons) confirms regioselectivity .

Biological Activity Modulation

While not direct chemical reactions, structural derivatives show:

-

Enzyme inhibition : IC₅₀ = 1.2 μM against kinase targets

-

Cytotoxic activity : EC₅₀ = 8.7 μM in T47D breast cancer cells

Activity stems from:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with pyrrolidine structures, including 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine, exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted the synthesis of thiazole-integrated pyrrolidinones, which showed remarkable activity against colon carcinoma HCT-15 cells, suggesting that modifications in the pyrrolidine structure can enhance biological activity .

Hair Growth Promotion

Another notable application is in the treatment of alopecia. Pyrrolidine derivatives have been explored for their ability to promote hair growth. A patent describes a method involving the administration of pyrrolidine derivatives to treat different forms of alopecia, including male pattern baldness and alopecia due to chemotherapy . The mechanism is believed to involve interactions with FKBP-type immunophilins, which play a role in cellular signaling pathways related to hair follicle development.

Synthesis and Chemical Applications

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds. For example, metal-free methods have been developed for synthesizing gem-difluorinated heterocycles from pyrrolidine derivatives . This synthetic versatility is crucial for developing new materials with specific properties.

Catalytic Applications

Pyrrolidine derivatives have also been utilized in catalytic processes. They can act as ligands in transition metal catalysis, facilitating reactions such as C-C bond formation. Studies have shown that the presence of specific substituents on the pyrrolidine ring can influence the stereoselectivity and yield of these reactions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Cancer Treatment | Anticancer Activity | Compounds displayed significant cytotoxicity against HCT-15 cells; structure-activity relationship (SAR) studies indicated that specific modifications enhance efficacy. |

| Alopecia Treatment | Hair Growth Promotion | Pyrrolidine derivatives effectively promoted hair growth in animal models; mechanisms involve FKBP-type immunophilin interactions. |

| Synthetic Chemistry | Synthesis of Heterocycles | Developed efficient routes for synthesizing gem-difluorinated heterocycles using this compound as a starting material. |

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-3-phenyl-2-propen-1-ol

- N-methyl-1-(3-phenylprop-2-en-1-yl)cyclopropan-1-amine

- Indole derivatives

Uniqueness

3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by a pyrrolidine ring substituted with a phenylpropene moiety, suggests a diverse range of interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methodologies, including multi-component reactions and cyclization techniques. These synthetic routes often involve the use of catalysts and specific reagents to facilitate the formation of the desired pyrrolidine structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, a series of pyrrole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that these compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi:

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 8a | Staphylococcus aureus | 25 |

| 8b | E. coli | 50 |

| 8c | C. albicans | 20 |

The presence of electron-donating groups, such as methoxy or methyl substituents, was found to enhance the antimicrobial activity, suggesting that structural modifications can lead to improved efficacy against microbial strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study focusing on similar pyrrolidine derivatives demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (T47D) and hepatoma (Huh7) cells. The IC50 values for these compounds were reported as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| T47D | 5.0 |

| Huh7 | 10.0 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as DNA intercalation and tubulin polymerization inhibition .

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives for their anticancer activity. The study found that modifications at specific positions on the pyrrolidine ring significantly influenced biological activity. For example, compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer progression and microbial resistance mechanisms. The docking scores indicate strong binding interactions, which correlate with the observed biological activities .

Properties

CAS No. |

646450-01-3 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

3-methyl-1-(3-phenylprop-2-enyl)pyrrolidine |

InChI |

InChI=1S/C14H19N/c1-13-9-11-15(12-13)10-5-8-14-6-3-2-4-7-14/h2-8,13H,9-12H2,1H3 |

InChI Key |

RXLQHNQGELJGRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C1)CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.